molecular formula C9H8N2O4S B8287536 N-methanesulfonyl-6-nitroindole

N-methanesulfonyl-6-nitroindole

Cat. No. B8287536
M. Wt: 240.24 g/mol
InChI Key: YKXPZGGMJZIDLJ-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A mixture of N-methanesulfonyl-6-nitroindole (2.52 g, 10.5 mmol, from above) and platinum oxide (119 mg, 0.52 mmol) in 100 ml of methanol was hydrogenated in a Parr apparatus for approximately 1 hr until a constant pressure was obtained (42 psi H2 initially). The catalyst was removed by filtration (Whatman GF/F filter) and the filtrate was concentrated by rotary evaporation to give N-methanesulfonyl-6-aminoindole, an oil which solidified on standing under an argon atmosphere.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
119 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=2)[CH:7]=[CH:6]1)(=[O:4])=[O:3]>CO.[Pt]=O>[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([NH2:14])[CH:12]=2)[CH:7]=[CH:6]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
CS(=O)(=O)N1C=CC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
119 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (42 psi H2 initially)
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration (Whatman GF/F filter)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)N1C=CC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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